molecular formula C24H26NO6- B12360169 Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Cat. No.: B12360169
M. Wt: 424.5 g/mol
InChI Key: XXXSUGLINJXRGT-OAHLLOKOSA-M
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Description

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- is a complex organic compound known for its unique structure and properties. It is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions efficiently. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26NO6-

Molecular Weight

424.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m1/s1

InChI Key

XXXSUGLINJXRGT-OAHLLOKOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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